![molecular formula C15H11ClO2 B1200037 氯达罗尔 CAS No. 3611-72-1](/img/structure/B1200037.png)
氯达罗尔
描述
Synthesis Analysis
The synthesis of complex fluorinated compounds like tetrafluoridochlorates(III) involves solvolysis reactions of alkali metal fluorides in liquid chlorine trifluoride, indicating a method that could potentially relate to Cloridarol's synthesis if it shares fluorinated characteristics (Scheibe et al., 2020).
Molecular Structure Analysis
The molecular structure of fluorine-related compounds has been studied through methods like single-crystal X-ray diffraction, which helps in understanding the arrangement of atoms within a compound, offering insights into the structural analysis of Cloridarol if it contains similar elements (Scheibe et al., 2020).
Chemical Reactions and Properties
Compounds like [chloro(difluor)acetyl]phosphorimidic trichloride have been synthesized and analyzed for their vibrational, NMR, and mass spectra, providing a foundation for understanding the chemical reactions and properties of Cloridarol, especially if it involves halogen elements and complex functional groups (Iriarte et al., 2014).
Physical Properties Analysis
The study of physical properties such as the solvation dynamics of ions in methanol gives insight into the behavior of molecules in solvents, which is crucial for understanding the physical properties of a compound like Cloridarol, if it interacts similarly with solvents (Sesé et al., 1996).
Chemical Properties Analysis
Investigations into the binding and interaction of fluorides with different molecules, including their anion binding properties and response to changes in electrical distribution, can provide a comprehensive understanding of the chemical properties of Cloridarol, particularly if it has affinities for specific ions or undergoes notable structural changes upon interaction (Basaran et al., 2015).
科学研究应用
心血管疾病治疗
氯达罗尔传统上被用作治疗心血管疾病的药物 {svg_1}. 它已被用于管理诸如高血压和高凝血性等疾病 {svg_2}.
II型糖尿病治疗
最近的研究提出将氯达罗尔重新用于人类胰岛淀粉样多肽 (hIAPP) 抑制剂 {svg_3}. 这很重要,因为 hIAPP 的异常错误折叠和聚集被认为是 II 型糖尿病中常见的关键病理事件 {svg_4}.
抑制 hIAPP 聚集
发现氯达罗尔可以阻止 hIAPP 从其单体和寡聚状态聚集 {svg_5}. 这导致 hIAPP 纤维的总体减少,这对管理 II 型糖尿病有益 {svg_6}.
保护胰岛 β 细胞
氯达罗尔可以有效地将细胞活力提高 15%,并将细胞凋亡减少 28% {svg_7}. 这证实了它对胰岛 β 细胞免受 hIAPP 诱导的细胞毒性的保护作用 {svg_8}.
荧光探针设计
虽然没有关于氯达罗尔在荧光探针设计中的应用的直接研究,但值得注意的是,具有类似结构和性质的化合物通常用于荧光探针的设计和合成 {svg_9}. 这些探针应用于生物医学研究、环境监测和食品安全等各个领域 {svg_10}.
质粒制备
同样,虽然没有关于氯达罗尔在质粒制备中的应用的直接研究,但具有类似结构和性质的化合物有可能用于该领域 {svg_11}. 质粒 DNA 在科学研究中发挥着至关重要的作用,因为它能够克隆、转移和操纵基因 {svg_12}.
作用机制
Target of Action
Cloridarol, also known as Clobenfurol, is an experimental medication primarily used in the treatment of heart disease . .
Mode of Action
Cloridarol acts through vasodilation . Vasodilation is the widening of blood vessels, which decreases blood pressure This process involves the relaxation of the smooth muscle in the walls of the arteries and arterioles, leading to an increased blood flow.
属性
IUPAC Name |
1-benzofuran-2-yl-(4-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBRIPYVVGWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863220 | |
Record name | Clobenfurol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3611-72-1, 1290045-29-2 | |
Record name | Clobenfurol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloridarol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloridarol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloridarol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobenfurol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloridarol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORIDAROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLORIDAROL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for Cloridarol against human islet amyloid polypeptide (hIAPP) aggregation?
A1: Cloridarol has been shown to inhibit hIAPP aggregation, a key pathological event in Type II diabetes. [] The proposed mechanism involves Cloridarol binding to the C-terminal β-sheet region of hIAPP oligomers. This binding occurs through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. [] By binding to these regions, Cloridarol disrupts the structure of hIAPP, reduces its β-sheet content, and hinders the lateral association pathway crucial for the formation of hIAPP aggregates. [] This effectively reduces the formation of toxic hIAPP fibrils.
Q2: Is there evidence for the efficacy of Cloridarol in protecting against hIAPP-induced cell toxicity?
A2: Yes, in vitro studies have demonstrated that Cloridarol can protect islet β-cells from hIAPP-induced toxicity. MTT and LDH assays showed that Cloridarol treatment led to a 15% increase in cell viability and a 28% decrease in cell apoptosis compared to untreated cells exposed to hIAPP. [] These results suggest that Cloridarol can mitigate the damaging effects of hIAPP on β-cells.
Q3: What are the potential benefits of Cloridarol being both a cardiovascular disease drug and an hIAPP inhibitor?
A3: Cloridarol is unique because it exhibits potential therapeutic benefits for both cardiovascular disease (CVD) and Type II diabetes (T2D). [] This dual action is significant because CVD and T2D often coexist, sharing common risk factors and exacerbating each other's progression. [] Therefore, a single drug like Cloridarol, capable of addressing both conditions, could be highly advantageous for patients with comorbid CVD and T2D.
Q4: What is the historical context of Cloridarol's use as a cardiovascular drug?
A4: Cloridarol, under the name Menacor, was investigated in the 1970s for its therapeutic activity in patients with chronic coronary insufficiency. [] Administered orally at a dose of 750 mg/day for at least 20 days, it demonstrated good to fair therapeutic results in 80% of the patients. [] The drug was reported to have excellent general and gastrointestinal tolerance. []
Q5: What are the structural characteristics of Cloridarol?
A5: Cloridarol, also known as 2-benzofuryl-p-chlorophenyl-carbinol or Clobenfurol, consists of a benzofuran moiety connected to a chlorophenyl group through a carbinol bridge. While specific spectroscopic data wasn't provided in the provided research, its structure suggests potential for analysis through techniques like NMR and IR spectroscopy. Further research into its structural characterization could reveal valuable insights into its interactions with biological targets.
Q6: Are there any suggested avenues for future research based on the existing knowledge of Cloridarol?
A6: Yes, the current research on Cloridarol opens several avenues for further exploration. Firstly, detailed investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial. [] Secondly, exploring the structure-activity relationship (SAR) by introducing modifications to the Cloridarol scaffold could lead to the discovery of more potent and selective inhibitors of hIAPP aggregation. [] Lastly, investigating the efficacy and safety profile of Cloridarol in in vivo models of T2D and CVD is essential to translate the promising in vitro findings into potential therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。